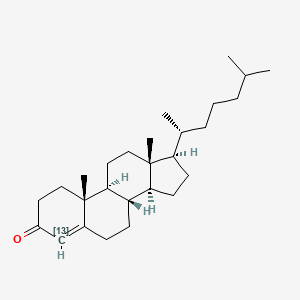

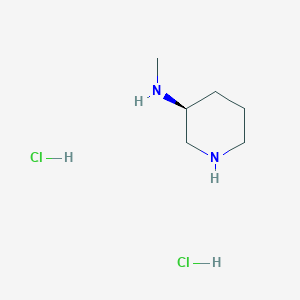

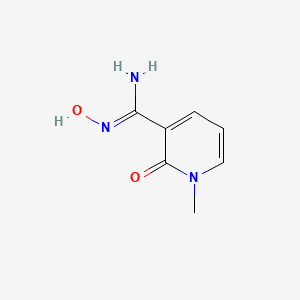

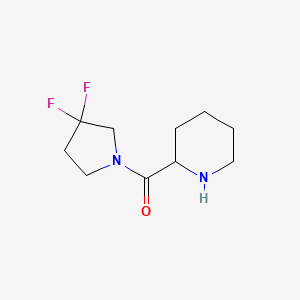

(3S)-N-methylpiperidin-3-amine dihydrochloride

Übersicht

Beschreibung

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s uses and applications would also be mentioned.

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, the type of reaction, the catalysts used, and the conditions under which the reaction takes place.Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the type of reaction (e.g., substitution, addition, elimination), and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with other substances, would also be described.Wissenschaftliche Forschungsanwendungen

Nucleophilic Reactivities of Tertiary Alkylamines

This study investigates the kinetics of reactions of tertiary amines with benzhydrylium ions in acetonitrile and dichloromethane, with a focus on N-methylpiperidine, among others. It provides insights into the nucleophilicity scales of these amines (Ammer et al., 2010).

Expedient Synthesis of N-Methyl- and N-Alkylamines

This research presents a method for synthesizing N-methylated and N-alkylated amines, highlighting their significant roles in life-science molecules. The process utilizes nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts (Senthamarai et al., 2018).

Water-induced Aggregation in Aqueous Solutions of N-methylpiperidine

This study explores the miscibility gap and phase separation in N-methylpiperidine–water systems, providing insights into the hydrophobic hydration and aggregation of N-methylpiperidine in water (Marczak et al., 2013).

Ruthenium-catalyzed Intramolecular Oxidative Amination

Research on using a ruthenium-based catalyst system for intramolecular oxidative amination of aminoalkenes in N-methylpiperidine, emphasizing the synthesis of cyclic imines and indoles (Kondo et al., 2002).

Carbamate Formation with N-methylpiperidine

This paper demonstrates the formation of carbamate as a salt of the 2-methylpiperidinium cation and anion in anhydrous liquid 2-methylpiperidine with carbon dioxide, providing insights into the chemical reactions in carbon-capture applications (Fandiño et al., 2018).

Mild Reductive Methylation of Amines

A study outlining an efficient procedure for reductive methylation of primary and secondary amines using N-methylpiperidine zinc borohydride, focusing on the synthesis of tertiary amines (Alinezhad et al., 2006).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or reactivity. Appropriate safety precautions and procedures for handling the compound would also be described.

Zukünftige Richtungen

This involves discussing potential future research directions or applications for the compound. This could include potential uses of the compound that have not yet been fully explored, or new methods of synthesizing or modifying the compound.

I hope this general approach is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

Eigenschaften

IUPAC Name |

(3S)-N-methylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-7-6-3-2-4-8-5-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXIRMPBAHTVNL-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-N-methylpiperidin-3-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

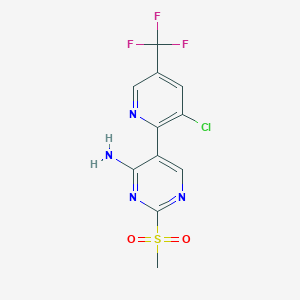

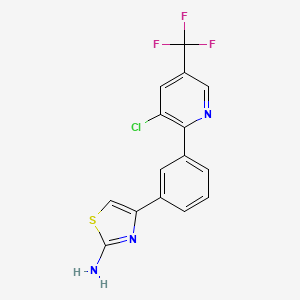

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)

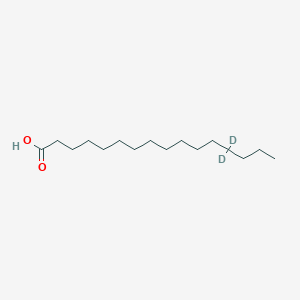

![Vitamin-D3-[2H3] solution 1mg/mL in ethanol](/img/structure/B1436303.png)